molecular formula C20H17Cl2NO3 B264647 2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

Numéro de catalogue B264647
Poids moléculaire: 390.3 g/mol
Clé InChI: AASPCRGBKBRQON-VCHYOVAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one, commonly known as DCB-L, is a synthetic compound with potential therapeutic properties. It belongs to the class of benzofuran derivatives and has been extensively studied for its pharmacological effects.

Mécanisme D'action

The mechanism of action of DCB-L is not fully understood. However, it has been suggested that it acts by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. DCB-L has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes.
Biochemical and Physiological Effects:
DCB-L has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells. DCB-L has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

DCB-L has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, making it easy to synthesize and analyze. Additionally, it has been extensively studied for its pharmacological effects, making it a well-established compound for research purposes. However, DCB-L has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Orientations Futures

There are several future directions for research on DCB-L. One potential area of study is its use in combination with other drugs for the treatment of cancer. DCB-L has been shown to enhance the anti-tumor effects of other drugs, and further research is needed to explore its potential in combination therapy. Additionally, DCB-L has shown promise as a neuroprotective agent, and future studies could investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to understand the mechanism of action of DCB-L and its potential targets for therapeutic intervention.

Méthodes De Synthèse

DCB-L can be synthesized by reacting 2,6-dichlorobenzaldehyde with 1-pyrrolidinemethanol in the presence of a base, followed by cyclization with 2-hydroxybenzoic acid. The reaction yields DCB-L as a white crystalline powder with a melting point of 192-194°C.

Applications De Recherche Scientifique

DCB-L has been studied for its potential therapeutic effects in various diseases, including cancer, neurological disorders, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. DCB-L has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

Formule moléculaire

C20H17Cl2NO3

Poids moléculaire

390.3 g/mol

Nom IUPAC

(2E)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C20H17Cl2NO3/c21-15-4-3-5-16(22)13(15)10-18-19(25)12-6-7-17(24)14(20(12)26-18)11-23-8-1-2-9-23/h3-7,10,24H,1-2,8-9,11H2/b18-10+

Clé InChI

AASPCRGBKBRQON-VCHYOVAHSA-N

SMILES isomérique

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C/C4=C(C=CC=C4Cl)Cl)/C3=O)O

SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O

SMILES canonique

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.